6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid
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Overview
Description
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid exerts its effects is related to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid: Similar structure with an ethoxy group instead of a methoxy group.
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid: Lacks the methoxy group and has a dihydro structure.
1-Oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid isopropyl ester: Contains an isopropyl ester group instead of a carboxylic acid group.
Uniqueness
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other applications.
Properties
CAS No. |
57631-52-4 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
6-methoxy-1-oxopyrimido[1,2-a]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-20-11-6-12-15-7-9(14(18)19)13(17)16(12)10-5-3-2-4-8(10)11/h2-7H,1H3,(H,18,19) |
InChI Key |
NNBNEDKENYNGQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=O)N2C3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
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